tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
Description
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring a 2-hydroxybenzyl substituent at the piperidine nitrogen.
Properties
IUPAC Name |
tert-butyl N-[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-8-10-19(11-9-14)12-13-6-4-5-7-15(13)20/h4-7,14,20H,8-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAHHZKKTYPMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxybenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Research indicates that tert-butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate exhibits neuroprotective properties, particularly against neurodegenerative conditions. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, thereby preventing the formation of toxic amyloid fibrils .
Anti-inflammatory Properties
The compound has demonstrated moderate protective effects in astrocytes against amyloid beta-induced toxicity. It reduces levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting its potential as an anti-inflammatory agent in neurodegenerative diseases .
Cancer Research
Recent studies have explored the compound's potential as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Activation of AMPK has been associated with inhibited cell growth in various cancer cell lines, indicating that this compound may serve as a candidate for cancer therapy .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives under controlled conditions. The mechanism through which it exerts its effects includes:
- Inhibition of β-secretase activity, leading to decreased amyloid beta production.
- Modulation of cholinergic signaling through acetylcholinesterase inhibition.
- Activation of AMPK pathways, promoting metabolic regulation within cells.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Analogs of tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
Key Observations:
Substituent Position and Yield : Electron-donating groups (e.g., 4-methylbenzyl) generally result in higher yields (95%) compared to bulkier or electron-withdrawing substituents (e.g., 3-phenylpropyl, 75%) due to steric and electronic effects during alkylation .
Hydroxy vs.
Spectral and Structural Differentiation
¹H NMR Signatures :
- All Boc-protected derivatives show a characteristic singlet at δ ~1.44 ppm for the tert-butyl group .
- Aromatic proton signals vary with substituent position: para-substituted derivatives (e.g., 4-methylbenzyl) exhibit doublets (δ 7.24–7.27), while ortho-substituted analogs (e.g., 2-fluorobenzyl) may display complex splitting patterns .
13C NMR : The Boc carbonyl resonates at δ ~155 ppm, while aromatic carbons appear between δ 128–137 ppm depending on substituent electronic effects .
Biological Activity
tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate (CAS No. 1286265-38-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a piperidine ring linked to a carbamate group and a hydroxybenzyl moiety, which may contribute to its biological properties.
Research has shown that compounds similar to this compound can modulate various biological pathways. The compound is hypothesized to act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In a study evaluating similar piperidine derivatives, it was found that certain analogs effectively inhibited IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that modifications to the piperidine scaffold can enhance anti-inflammatory activity .
Case Studies and Experimental Findings
- Anti-inflammatory Activity :
- Cytotoxicity :
- Histamine Receptor Interactions :
Summary of Research Findings
| Study Focus | Findings | Concentration Tested | Inhibition (%) |
|---|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β release in macrophages | 10 µM | Up to 39.2 |
| Cytotoxicity | Effective against EAC and DLA cell lines | Varies | Significant |
| Histamine receptor | Antagonistic activity on H3 and H4 receptors | Varies | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
